1-(2-フルオロエチル)ピペリジン-4-イル)エタン-1-オール

説明

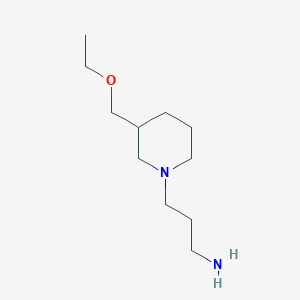

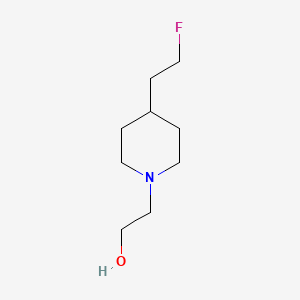

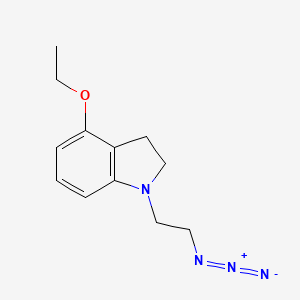

2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C9H18FNO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . This compound is often used in the field of drug discovery .

Molecular Structure Analysis

The molecular structure of 2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-ol consists of a piperidine ring attached to an ethan-1-ol group via a 2-fluoroethyl chain . The exact 3D structure is not provided in the available resources.科学的研究の応用

神経学研究

ピペリジン誘導体は、神経線維間タンパク質の研究、特にアルツハイマー病に関連する神経線維間タンパク質の凝集体の研究において、その潜在能力が研究されています。 例えば、特定のフッ素-18標識化合物は、脳への取り込みを評価する生体分布実験で有望な結果を示しています .

創薬

ピペリジン環は、多くの医薬品に見られる一般的な構造です。 ピペリジン誘導体は、フリーラジカルを阻害する能力のために、強力な抗酸化作用を示すことが報告されています .

標的タンパク質分解

ピペリジン誘導体の一部は、標的タンパク質分解のためのPROTAC(プロテオリシス標的キメラ)開発において、半柔軟性リンカーとして使用されています .

ゲノム医療デリバリー

ピペリジン誘導体は、mRNAおよびCRISPR-Cas9遺伝子編集の送達ビヒクルとして使用される、生分解性イオン化脂質の合成に利用されてきました。特に、肺における非ウイルス性ゲノム医薬品において .

製薬試験

作用機序

2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-ol has been studied for its ability to interact with proteins and nanoparticles. It is believed that the fluoroethyl group of 2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-ol binds to the surface of proteins and nanoparticles, forming a hydrophobic interaction. This interaction allows for improved stability and solubility of the proteins and nanoparticles. Additionally, the fluoroethyl group of 2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-ol is believed to interact with the active sites of proteins, allowing for improved drug delivery.

Biochemical and Physiological Effects

2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-ol has been studied for its potential use in drug delivery systems and as a stabilizing agent for proteins. It is believed that the fluoroethyl group of 2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-ol binds to the surface of proteins and nanoparticles, forming a hydrophobic interaction. This interaction allows for improved stability and solubility of the proteins and nanoparticles. Additionally, the fluoroethyl group of 2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-ol is believed to interact with the active sites of proteins, allowing for improved drug delivery.

実験室実験の利点と制限

2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-ol has several advantages for use in laboratory experiments. It has a high solubility in aqueous solutions, low toxicity, and low volatility, making it ideal for use in a variety of experiments. Additionally, it is relatively easy to synthesize, allowing for its use in a variety of syntheses. However, 2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-ol also has several limitations. It is not stable in the presence of acids or bases and can be degraded by light. Additionally, it is not suitable for use in long-term storage due to its low stability.

将来の方向性

The potential applications of 2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-ol are vast and varied. In the future, 2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-ol could be used to develop more efficient drug delivery systems, as well as to improve the stability and solubility of proteins. Additionally, it could be used to synthesize a variety of compounds, including those of pharmaceutical importance. Additionally, 2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-ol could be used in the development of new materials, such as polymers and nanomaterials, with improved properties. Finally, 2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-ol could be used to develop new analytical techniques, such as chromatography and spectroscopy, to study the structure and function of proteins.

特性

IUPAC Name |

2-[4-(2-fluoroethyl)piperidin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FNO/c10-4-1-9-2-5-11(6-3-9)7-8-12/h9,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPYGFXTSXYKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCF)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)

![5-(6-Chloropyrimidin-4-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1490838.png)

![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-2-yl)methanone](/img/structure/B1490840.png)

![(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490841.png)

![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1490846.png)